6-Nitrotetrazolo[1,5-b]pyridazine
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Overview
Description
Preparation Methods
The synthesis of 6-Nitrotetrazolo[1,5-b]pyridazine typically involves a two-step process starting from commercially available reagents. . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures while maintaining safety and environmental considerations.
Chemical Reactions Analysis
6-Nitrotetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its versatility.
Common reagents used in these reactions include hydrazine monohydrate, sodium nitrite, and aqueous ammonia. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified energetic properties .
Scientific Research Applications
6-Nitrotetrazolo[1,5-b]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing other nitrogen-rich heterocycles and energetic materials.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Mechanism of Action
The mechanism by which 6-Nitrotetrazolo[1,5-b]pyridazine exerts its effects involves the rapid release of energy through the breaking of covalent bonds (C-N, N-N, or N-O) upon initiation. This leads to detonation and the generation of high-pressure shock waves. The molecular targets and pathways involved in its action are primarily related to its energetic properties and the stability of its nitrogen-rich heterocyclic structure .
Comparison with Similar Compounds
6-Nitrotetrazolo[1,5-b]pyridazine can be compared with other similar nitrogen-rich heterocycles, such as:
3,6-Diazidopyridazine: Known for its azido to tetrazolo tautomerism, which is similar to the behavior observed in this compound.
6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine: Another compound with high detonation performance and thermal stability.
The uniqueness of this compound lies in its combination of high nitrogen content, thermal stability, and energetic performance, making it a versatile and valuable compound in various applications.
Properties
CAS No. |
62782-58-5 |
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Molecular Formula |
C4H2N6O2 |
Molecular Weight |
166.10 g/mol |
IUPAC Name |
6-nitrotetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C4H2N6O2/c11-10(12)4-2-1-3-5-7-8-9(3)6-4/h1-2H |
InChI Key |
PSOUNPHPGRBZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=NN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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